N-(tert-butoxycarbonyl)leucylleucine

Solubility profiling Solid-phase peptide synthesis Building block selection

N-(tert-Butoxycarbonyl)leucylleucine, commonly designated Boc-Leu-Leu-OH (CAS 73401-65-7), is a Boc-protected dipeptide composed of two L-leucine residues with a free C-terminal carboxylic acid. It belongs to the class of N-terminally protected dipeptide building blocks and exhibits a molecular formula of C₁₇H₃₂N₂O₅ and a molecular weight of 344.45 g/mol.

Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
Cat. No. B14051099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butoxycarbonyl)leucylleucine
Molecular FormulaC17H32N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)
InChIKeyPBTNVAYSJPRTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butoxycarbonyl)leucylleucine (Boc-Leu-Leu-OH): A Boc-Protected Dipeptide Building Block for Precision Peptide Synthesis and Conjugate Design


N-(tert-Butoxycarbonyl)leucylleucine, commonly designated Boc-Leu-Leu-OH (CAS 73401-65-7), is a Boc-protected dipeptide composed of two L-leucine residues with a free C-terminal carboxylic acid . It belongs to the class of N-terminally protected dipeptide building blocks and exhibits a molecular formula of C₁₇H₃₂N₂O₅ and a molecular weight of 344.45 g/mol . The compound is commercially available as a white to off-white crystalline powder with a purity specification of ≥95–99% (HPLC) from multiple reputable vendors and is routinely employed in both solid-phase and solution-phase peptide synthesis as well as in the construction of peptide–drug conjugates, notably curcumin-based antitumor agents and fluorescent donor–acceptor peptide architectures [1][2].

Why Boc-Leu-Leu-OH Cannot Be Replaced by Boc-Leu-OH, Fmoc-Leu-Leu-OH, or H-Leu-Leu-OH in Demanding Peptide Synthesis Workflows


Although superficially similar, the protected dipeptide Boc-Leu-Leu-OH is not functionally interchangeable with its single-residue counterpart Boc-Leu-OH, the Fmoc-protected analog Fmoc-Leu-Leu-OH, or the unprotected dipeptide H-Leu-Leu-OH. Boc-Leu-OH provides only one leucine residue per coupling cycle, effectively doubling the number of synthetic steps required to reach a given target sequence, while the absence of the N-terminal Boc group in H-Leu-Leu-OH renders it incompatible with Boc-strategy solid-phase peptide synthesis (SPPS) without additional protection . In contrast, the Fmoc-protected isostere Fmoc-Leu-Leu-OH mandates Fmoc/tBu chemistry, which operates under orthogonal deprotection conditions (piperidine-labile Fmoc vs. TFA-labile Boc) and is documented to perform less efficiently than Boc chemistry for aggregation-prone, β-sheet-forming sequences [1]. These divergent handling properties, solubility profiles, and synthetic compatibilities directly affect both the efficiency of assembly and the final purity of the target peptide, underscoring the need for a rigorous, evidence-based selection of the appropriate protected dipeptide [2].

Quantitative Differentiation Evidence for Boc-Leu-Leu-OH Against Closest Analogs and Alternative Building Blocks


Head-to-Head Solubility Profile: Boc-Leu-Leu-OH vs. Boc-Leu-OH vs. Fmoc-Leu-OH in Key Solvents

Boc-Leu-Leu-OH exhibits a distinctive solubility fingerprint that diverges sharply from both its single-residue precursor Boc-Leu-OH and the Fmoc-protected single leucine analog. In DMSO, Boc-Leu-Leu-OH achieves only 10 mg/mL, compared to approximately 90 mg/mL for Boc-Leu-OH and 30 mg/mL for Fmoc-Leu-OH [1]. Conversely, in DMF and ethanol, Boc-Leu-Leu-OH reaches 30 mg/mL, matching or exceeding the solubility of the comparator compounds. In aqueous-organic mixtures (Ethanol:PBS pH 7.2, 1:3), Boc-Leu-Leu-OH solubility drops to 0.25 mg/mL, indicating pronounced hydrophobicity that can be harnessed for precipitation-based purification or hydrophobic-interaction-driven applications [1].

Solubility profiling Solid-phase peptide synthesis Building block selection

Use in Published Anticancer Peptide–Curcumin Conjugate: Boc-Leu-Leu-OH as Key Intermediate for Compound 12 with Improved MCF-7 IC₅₀

In the synthesis of amino acid–curcumin ester conjugates, Boc-Leu-Leu-OH (designated Leu-02) was employed as the protected dipeptide precursor for curcumin conjugation via EDCI/HOBT coupling, followed by TFA-mediated Boc removal to yield the active conjugate 12 [1]. The final deprotected product derived specifically from Boc-Leu-Leu-OH demonstrated an IC₅₀ of 6.64 ± 0.46 µM against MCF-7 human breast cancer cells, representing a statistically significant improvement over unmodified curcumin (IC₅₀ = 9.40 ± 0.49 µM) and over the Boc-protected intermediate 10 (IC₅₀ = 39.22 ± 4.90 µM) [1]. This 1.42-fold potency enhancement relative to the parent natural product establishes a direct link between the choice of Boc-Leu-Leu-OH as the synthetic precursor and the resulting conjugate's antitumor activity.

Peptide-drug conjugate Curcumin derivative Anticancer MCF-7

Proven Integration into Fluorescent Donor–Acceptor Peptide Architectures with Quantified Energy-Transfer Kinetics

Boc-Leu-Leu-OH served as an intermediate in the construction of sequential oligopeptide scaffolds of the general formula Boc-Leu-Leu-Lys-(Ala)ₙ-Leu-Leu-Lys-OtBu (n = 0–4), which were site-specifically functionalized with naphthalene (donor) and protoporphyrin IX (acceptor) chromophores [1]. Time-resolved fluorescence measurements on these constructs revealed that quenching of excited naphthalene proceeds via Förster-type electronic energy transfer on a characteristic timescale of 3–8 ns, with a minor, slower component (~45 ns) attributed to exciplex quenching [1]. The achiral glycine or D-amino acid analogs of the Leu-Leu repeat unit would be expected to alter the conformational preferences and interchromophoric distance distributions established by the all-L-leucine backbone, although direct comparative data for these analogs are not available in this system.

Fluorescent peptide Energy transfer Photophysics Peptide scaffold

Boc-Strategy Compatibility and β-Sheet Sequence Performance: Boc-Leu-Leu-OH vs. Fmoc Strategy in SPPS

The Boc protecting group of Boc-Leu-Leu-OH renders it compatible with Boc/Bzl solid-phase peptide synthesis, which has been demonstrated to outperform Fmoc/tBu chemistry for the synthesis of peptide sequences that adopt β-sheet structures and are prone to on-resin aggregation [1]. In a comparative study by Schnölzer et al. (1992), the Boc technique with in situ neutralization gave superior results for these difficult sequences [1]. The dipeptide Boc-Leu-Leu-OH inherently contains two consecutive hydrophobic leucine residues, making it a representative building block for hydrophobic peptide segments where Boc-strategy advantages would be most pronounced.

Solid-phase peptide synthesis Boc chemistry Difficult sequences Aggregation

Optical Rotation and Chiral Integrity Specification: Boc-Leu-Leu-OH vs. Boc-Leu-OH

Boc-Leu-Leu-OH is characterized by a defined specific optical rotation of [α]D²² = -25 ± 2° (c = 1.093 in DMF), reflecting the all-L stereochemistry of its two leucine residues . The single-residue precursor Boc-Leu-OH similarly exhibits [α]D²⁰ = -24.0° to -26.0° (c = 2, AcOH) . The availability of a vendor-specified optical rotation value with accompanying concentration and solvent conditions enables rigorous identity verification by polarimetry, which is critical for maintaining chiral integrity in downstream peptide sequences where even minor enantiomeric contamination can compromise biological activity.

Chiral purity Optical rotation Quality control Peptide building block

Evidence-Backed Application Scenarios Where Boc-Leu-Leu-OH Provides Differentiated Value for Procurement and Research Decisions


Synthesis of Peptide–Curcumin Anticancer Conjugates Targeting MCF-7 Breast Cancer Cells

Boc-Leu-Leu-OH is the validated synthetic precursor for compound 12, a curcumin ester conjugate that achieves an IC₅₀ of 6.64 µM against MCF-7 cells, surpassing the potency of unmodified curcumin (IC₅₀ 9.40 µM) [1]. Procurement of this specific protected dipeptide is essential for any laboratory seeking to replicate or extend the structure–activity relationships established by Ding et al. (2015) [1].

Boc-Strategy Solid-Phase Peptide Synthesis of Hydrophobic, β-Sheet-Forming Sequences

For peptide sequences predicted to adopt β-sheet secondary structure and exhibit on-resin aggregation, Boc-Leu-Leu-OH is compatible with the Boc/Bzl SPPS technique, which has been experimentally demonstrated to outperform Fmoc/tBu chemistry for this peptide class [2]. The dipeptide length reduces the number of coupling cycles relative to sequential single-amino-acid additions, minimizing cumulative yield losses in challenging hydrophobic assemblies [2].

Construction of Fluorescent Donor–Acceptor Peptide Architectures with Predictable Energy-Transfer Kinetics

Boc-Leu-Leu-OH has been used as a synthetic intermediate to build oligopeptide scaffolds of the type Boc-Leu-Leu-Lys-(Ala)ₙ-Leu-Leu-Lys-OtBu for site-specific chromophore attachment, enabling Förster-type electronic energy transfer with lifetimes of 3–8 ns [3]. This published precedent provides a starting point for the design of peptide-based molecular rulers, optical sensors, or photodynamic therapy agents where interchromophoric distance and conformational control are critical [3].

Standardized QC Release Testing Using Optical Rotation and Solubility as Lot-Acceptance Criteria

Boc-Leu-Leu-OH can be routinely characterized by specific optical rotation ([α]D²² = -25 ± 2°, c = 1.093 in DMF) and verified solubility thresholds (DMF 30 mg/mL, DMSO 10 mg/mL) [4]. These quantitative metrics enable procurement officers and QC laboratories to establish objective lot-acceptance criteria, reducing batch-to-batch variability in long-term peptide synthesis campaigns where intermediate consistency directly affects final product purity and yield.

Quote Request

Request a Quote for N-(tert-butoxycarbonyl)leucylleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.